5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
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Overview
Description
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a compound with the molecular formula C7H5NO4S3 . It is a powder at room temperature . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) . This indicates the presence of a thiophene ring system, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid are not detailed in the literature, thiophene derivatives are known to be involved in various types of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 263.32 .Scientific Research Applications
1. Antimycobacterial Agents
- Context : Novel 2-amino-5-arylthieno[2,3-b]thiophenes, synthesized from 5-aryldihydro-3(2H)-thiophenones, show potential as antimycobacterial agents.
- Key Finding : A specific compound within this series exhibited significant in vitro activity against both Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis.
- Source : (Balamurugan et al., 2009).
2. Supramolecular Liquid-Crystalline Complexes
- Context : Thieno[3,2-b]thiophene-2-carboxyaldehyde is used for synthesizing novel supramolecular liquid-crystalline complexes.
- Key Finding : These complexes are formed through intermolecular hydrogen bonding, indicating their potential for material science applications.
- Source : (Tso et al., 1998).
3. Organic Synthesis
- Context : Thiophene-2-carboxylates with SO2R substituents at C3 are utilized in palladium-catalyzed coupling reactions.
- Key Finding : This process yields 5-arylated thiophene-3-sulfonic amides or esters, crucial for various synthetic applications.
- Source : (Bheeter et al., 2013).
4. Heterocyclization Reactions
- Context : Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is used in heterocyclization reactions.
- Key Finding : These reactions produce various derivatives like bispyrido- and bispyrrolothieno[2,3-b]thiophenes, with potential applications in organic chemistry.
- Source : (Khodairy & El-Saghier, 2011).
5. Micro-Region Structure and Properties Analysis
- Context : Studies on the micro-region structure and properties of dithienothiophene-dicarboxylic acids provide insights into molecular arrangements and properties.
- Key Finding : This research helps in understanding the optical and conductance properties of such compounds, crucial for material science.
- Source : (Wang et al., 2010).
6. Heterocyclic Synthesis
- Context : Synthesis of 5-cyano-2-carbethoxythieno[2,3-b]thiophenyl-3,4-diisothiocyanates leads to a range of heterocyclic compounds.
- Key Finding : These compounds have relevance in the chemical and pharmaceutical fields due to their distinct reactivities.
- Source : (Allah, 2015).
Future Directions
The future directions for the study and application of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in thiophene-based analogs, this compound could be a subject of future research in medicinal chemistry .
properties
IUPAC Name |
5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIFHSJYVRQESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid |
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